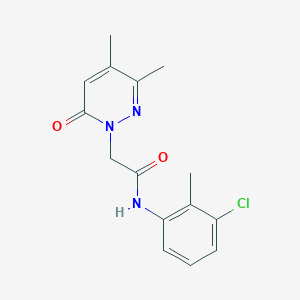![molecular formula C19H20N4O B5308908 1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as OPBE and is a derivative of benzimidazole. OPBE has been found to have several interesting biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
The exact mechanism of action of OPBE is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme monoamine oxidase-A (MAO-A). MAO-A is responsible for the breakdown of several important neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO-A, OPBE increases the levels of these neurotransmitters, leading to increased neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
OPBE has been found to have several interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. OPBE has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, OPBE has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
OPBE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound to work with. However, OPBE does have some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, OPBE has been found to be sensitive to light, which can affect its stability over time.
Orientations Futures
There are several possible future directions for research on OPBE. One area of interest is in the development of OPBE-based drugs for the treatment of various diseases and conditions. Another area of interest is in the study of the mechanism of action of OPBE, which is not fully understood. Additionally, further research is needed to fully explore the biochemical and physiological effects of OPBE and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of OPBE involves the reaction of 2-(4-phenyl-1-piperazinyl)acetic acid with o-phenylenediamine. The resulting product is then oxidized to form OPBE. This synthesis method has been used in several studies and has been found to be efficient and reliable.
Applications De Recherche Scientifique
OPBE has been studied extensively in scientific research, particularly in the field of pharmacology. It has been found to have several potential applications in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders. OPBE has also been studied for its potential use as an antipsychotic agent.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(14-23-15-20-17-8-4-5-9-18(17)23)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBAPVGHKSYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)
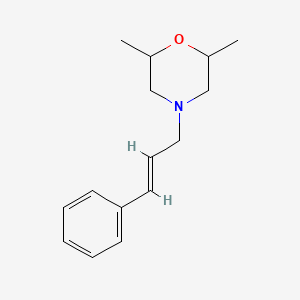
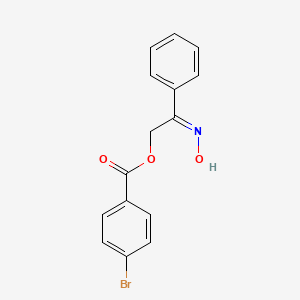
![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)
![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)
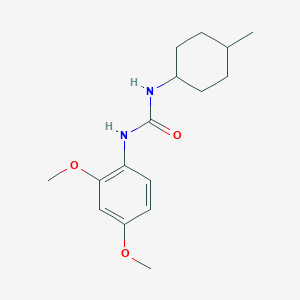
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5308897.png)
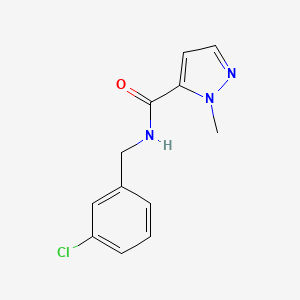
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
